

# Spectroscopic and Analytical Profile of **cis-4-(Boc-aminomethyl)cyclohexylamine**: A Technical Guide

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## Compound of Interest

**Compound Name:** *cis-4-(Boc-aminomethyl)cyclohexylamine*

**Cat. No.:** B061707

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This technical guide provides a summary of the expected spectroscopic data for **cis-4-(Boc-aminomethyl)cyclohexylamine** (CAS 866548-92-7). Due to the limited availability of public experimental data for this specific isomer, this document presents predicted values and data from closely related analogs to serve as a reference for researchers in the field. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

## Chemical Structure and Properties

- IUPAC Name: tert-butyl (cis-4-aminocyclohexyl)methylcarbamate
- CAS Number: 866548-92-7
- Molecular Formula: C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 228.34 g/mol

## Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for **cis-4-(Boc-aminomethyl)cyclohexylamine**.

### **<sup>1</sup>H NMR Spectroscopy Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	-CH-NH <sub>2</sub>
~2.9 - 3.1	t	2H	-CH <sub>2</sub> -NHBOC
~2.6 - 2.8	m	1H	-CH-CH <sub>2</sub> -
~1.8 - 2.0	br s	2H	-NH <sub>2</sub>
~1.6 - 1.8	m	4H	Cyclohexyl CH <sub>2</sub> (axial)
~1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~1.2 - 1.4	m	4H	Cyclohexyl CH <sub>2</sub> (equatorial)
~4.8 - 5.0	br s	1H	-NH-Boc

### **<sup>13</sup>C NMR Spectroscopy Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~156.0	C=O (Boc)
~79.0	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~48.0	-CH-NH <sub>2</sub>
~46.0	-CH <sub>2</sub> -NHBOC
~38.0	-CH-CH <sub>2</sub> -
~30.0	Cyclohexyl CH <sub>2</sub>
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

### **Infrared (IR) Spectroscopy Data (Representative)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350 - 3250	Strong, Broad	N-H stretch (amine and carbamate)
~2920, 2850	Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (Boc carbamate)
~1520	Strong	N-H bend (amine)
~1170	Strong	C-O stretch (carbamate)

## Mass Spectrometry (MS) Data (Predicted)

m/z Ratio	Relative Intensity (%)	Assignment
229.19	High	[M+H] <sup>+</sup>
173.15	Moderate	[M - C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup> or [M - isobutylene+H] <sup>+</sup>
156.12	Moderate	[M - Boc+H] <sup>+</sup>
114.12	High	[M - Boc-NH <sub>2</sub> -CH <sub>2</sub> ] <sup>+</sup>
57.07	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a single-pulse  $^1\text{H}$  NMR spectrum.
  - Set appropriate spectral width, acquisition time, and relaxation delay.
  - Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Process the data similarly to the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The typical spectral range is 4000-400 cm<sup>-1</sup>.

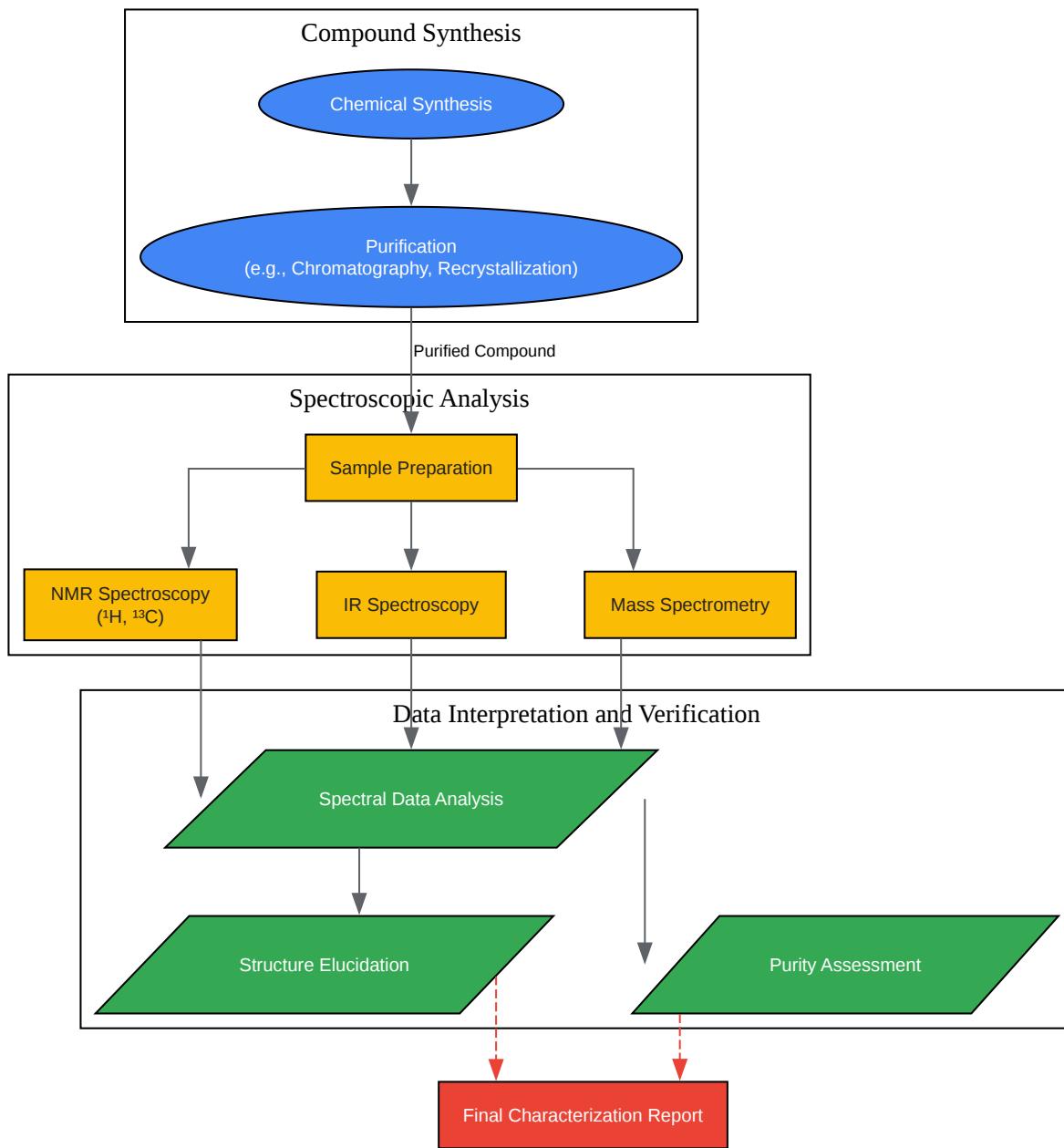
## Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
  - A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
- Data Acquisition:
  - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
  - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.
  - Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]<sup>+</sup>).

- The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for **cis-4-(Boc-aminomethyl)cyclohexylamine** are predicted or based on closely related analogs due to the lack of publicly available experimental data for the specified compound. This information should be used as a guide and for reference purposes only. Experimental verification is recommended.

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